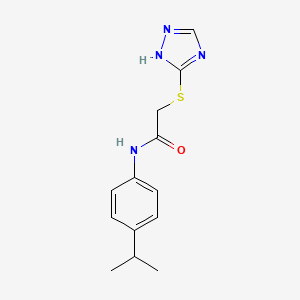

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Description

N-(4-Isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide (referred to as OLC-12 in some studies) is a synthetic triazole-based acetamide derivative. Its structure features a 4H-1,2,4-triazole core substituted with a sulfanyl group and an acetamide moiety linked to a 4-isopropylphenyl group. This compound has garnered attention as a potent agonist of the insect olfactory co-receptor (Orco), a key target in chemical ecology studies. OLC-12 is used to evaluate receptor-ligand interactions in oocyte expression systems, where its ability to induce ionic currents helps infer proper receptor co-expression .

Properties

IUPAC Name |

N-(4-propan-2-ylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-9(2)10-3-5-11(6-4-10)16-12(18)7-19-13-14-8-15-17-13/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWQCKAQVVUQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

Attachment of the Sulfanyl Group: The triazole ring is then functionalized with a sulfanyl group using thiolating agents such as thiourea or thiols.

Acetamide Formation: The final step involves the acylation of the sulfanyl-triazole intermediate with 4-isopropylphenyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group or to modify the triazole ring using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: De-sulfanylated products and modified triazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.

Scientific Research Applications

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

Orco Agonist Activity

- OLC-12 : Induces robust ionic currents in RproOR/RproOrco-expressing oocytes, confirming its utility in validating receptor co-expression. Larger currents correlate with successful receptor assembly .

- VUAA-1 : A benchmark Orco agonist with comparable efficacy but lower potency in certain insect models due to reduced lipophilicity .

Antibacterial and Antifungal Activity

- N-Cyclohexyl-...-acetamide () : Exhibits broad-spectrum antibacterial activity (MIC = 6.25 µg/mL) against E. coli and S. aureus, comparable to ciprofloxacin .

- Pyridinylamino Derivatives (): 2-(Pyridin-2-ylamino)-N-(4H-1,2,4-triazol-4-yl)acetamide shows antifungal activity, though lower potency than OLC-12 in Orco assays .

Anti-inflammatory and Anticancer Activity

- Rhodanine-Triazole Hybrids (): Derivatives like 2-{5-[2-(2,6-dichlorophenylamino)-benzyl]-4H-1,2,4-triazol-3-ylsulfanyl}-N-(4-oxo-2-thioxothiazolidin-3-yl)-acetamide demonstrate dual anti-inflammatory and anticancer effects (IC₅₀ < 10 µM against melanoma and colon cancer) .

Structure-Activity Relationship (SAR) Insights

Triazole Core Modifications :

- 4H-1,2,4-Triazole vs. 1H-1,2,3-Triazole : The 4H-1,2,4-triazole core (as in OLC-12) provides greater stability and receptor affinity than 1H-1,2,3-triazole derivatives (e.g., 7a in ) .

- Sulfanyl Group Position : The 3-ylsulfanyl substitution (OLC-12) is critical for Orco agonism, whereas 1-ylsulfanyl analogs (e.g., ) show reduced activity .

Acetamide Side Chain :

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., 4-isopropylphenyl in OLC-12) enhance receptor binding, while aliphatic chains (e.g., cyclohexyl in ) favor antibacterial activity .

Biological Activity

N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available literature.

- Molecular Formula : C16H19N5OS

- Molecular Weight : 325.42 g/mol

- CAS Number : 343373-31-9

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Synthesis

The synthesis of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the reaction of isopropylphenyl derivatives with triazole-containing reagents. This process can be optimized through various reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have shown that compounds containing triazole moieties exhibit significant anticancer properties. For instance:

- Cell Viability : In vitro assays demonstrated that this compound reduces the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The IC50 values indicate a concentration-dependent inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | MDA-MB-231 | 5.0 | Induction of apoptosis and cell cycle arrest |

| HT-29 | 6.5 | Inhibition of carbonic anhydrase activity |

The mechanism involves the induction of apoptosis through the activation of caspases and the inhibition of key metabolic pathways in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 12.5 | Penicillin: 10 |

| Bacillus subtilis | 15.0 | Vancomycin: 20 |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole group is known to inhibit enzymes such as carbonic anhydrases (CAs), which are involved in tumor microenvironment regulation.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies

A study published in December 2021 evaluated a series of triazole derivatives for their anticancer effects. Among these, N-(4-isopropylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide showed promising results against various cancer cell lines with mechanisms involving apoptosis and metabolic disruption .

In another study focusing on antimicrobial activity, the compound exhibited effective inhibition against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an alternative to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.